6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile
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Overview
Description
6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a hydroxy group, an oxo group, and two cyano groups attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with malononitrile and ethyl acetoacetate in the presence of ammonium acetate. The reaction is usually carried out in ethanol under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 6-oxo-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile.
Reduction: Formation of 6-hydroxy-2-hydroxy-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism by which 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile
- 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Uniqueness
6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile is unique due to the presence of both hydroxy and oxo groups on the dihydropyridine ring, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-hydroxy-6-oxo-4-phenyl-1H-pyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O2/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(18)16-12(9)17/h1-5H,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBNBNLDRGBEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=C2C#N)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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